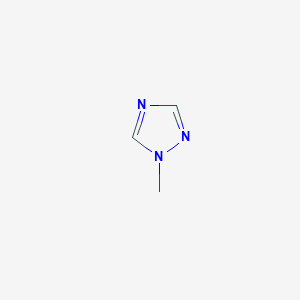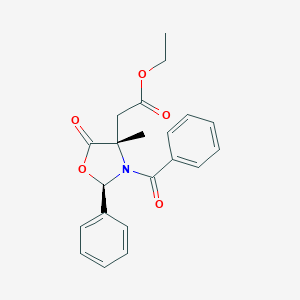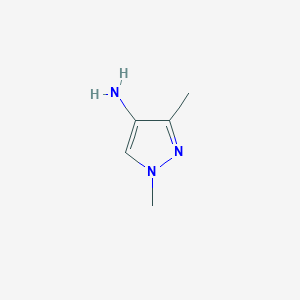
Butriptyline
Overview
Description
Butriptyline, sold under the brand name Evadyne among others, is a tricyclic antidepressant that has been used in the United Kingdom and several other European countries for the treatment of depression. It is closely related to amitriptyline and is known for its potent antihistamine and anticholinergic effects .
Mechanism of Action
Target of Action
Butriptyline, a tricyclic antidepressant, primarily targets the following receptors in the human body :
Mode of Action
This compound acts as an antagonist or inhibitor at its primary targets . This means it binds to these receptors and inhibits their normal function. Specifically:
Biochemical Pathways
Its mechanism of action suggests it impacts the serotonergic and histaminergic pathways in the brain . By inhibiting the reuptake of serotonin, it likely affects the serotonin signaling pathway, leading to increased serotonin levels in the brain. Its antagonistic action on the Histamine H1 and 5-HT2A receptors suggests it may also impact histamine and serotonin receptor-mediated signaling pathways.
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties :
- Metabolism : It undergoes hepatic metabolism, specifically N-demethylation, to form its metabolite Northis compound .
- Elimination : The half-life of this compound is approximately 20 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in neurotransmission. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter, potentially enhancing mood regulation . Its antagonistic effects on Histamine H1 and 5-HT2A receptors may also impact various physiological functions, including neurotransmission and smooth muscle contraction .
Biochemical Analysis
Biochemical Properties
Butriptyline interacts with several enzymes and proteins in the body. It acts as an antagonist inhibitor for the Sodium-dependent serotonin transporter and the Histamine H1 receptor . It also acts as an antagonist for the 5-hydroxytryptamine receptor 2A . These interactions play a crucial role in its function as a tricyclic antidepressant.
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways. By acting as an antagonist for certain receptors, it can affect gene expression and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the concentration of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate certain enzymes, which can lead to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butriptyline is synthesized through a multi-step process involving the reaction of dibenzocycloheptene with various reagents to form the final product. The key steps include:
Formation of the dibenzocycloheptene core: This involves the cyclization of a biphenyl compound.
Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and amination.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Butriptyline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the side chain or the core structure.
Substitution: Substitution reactions can occur on the aromatic rings or the side chain.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Butriptyline has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Used in the treatment of depression and other mood disorders.
Industry: Utilized in the development of new antidepressant drugs.
Comparison with Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Nortriptyline: A metabolite of amitriptyline with similar effects.
Protriptyline: Another tricyclic compound with a similar structure.
Uniqueness: Butriptyline is unique in its relatively late introduction and atypical pharmacology compared to other tricyclic antidepressants. It has reduced sedative effects and a lower risk of interactions with other medications .
Properties
IUPAC Name |
N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALELTFCQZDXAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022715 | |
| Record name | Butriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35941-65-2 | |
| Record name | Butriptyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35941-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butriptyline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTRIPTYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Butriptyline?
A1: While this compound's exact mechanism of action remains unclear, it is believed to primarily exert its antidepressant effects by influencing the balance of neurotransmitters in the brain, particularly norepinephrine and serotonin. [, ]
Q2: How does this compound differ from other TCAs like Desipramine and Chlorimipramine in its interaction with neurotransmitter systems?
A2: Unlike Desipramine, which inhibits norepinephrine reuptake, this compound does not significantly affect the accumulation or metabolism of norepinephrine in the rat brain. [] It also shows weaker inhibition of serotonin uptake compared to Chlorimipramine. []
Q3: Does this compound interact with α-adrenoceptors?
A3: While this compound demonstrates affinity for α-adrenoceptor binding sites, its activity in this regard is weaker compared to other TCAs like Amitriptyline. [, ] Consequently, it does not potentiate thyrotropin-releasing hormone (TRH)-induced hyperthermia, a test used to identify antidepressants with α-adrenergic activity. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H27N, and its molecular weight is 293.44 g/mol.
Q5: How does this compound behave in aqueous solutions?
A5: this compound hydrochloride exhibits a micellar pattern of association in aqueous solutions, forming aggregates above a critical micelle concentration. [] This aggregation is influenced by factors like drug structure, drug concentration, and the presence of salts like NaCl. []
Q6: What is the half-life of this compound in human plasma?
A6: The half-life of this compound in plasma is approximately 20 hours and is not significantly affected by the formulation (conventional vs. sustained release). []
Q7: Has this compound been evaluated for its antidepressant efficacy in clinical trials?
A7: Yes, several clinical trials have investigated the antidepressant efficacy of this compound. A double-blind, controlled, multicenter trial found this compound to be superior to Amitriptyline in reducing depressive symptoms, with a better dropout rate and improvements in various factors of the Overall Depression Scale. [] Open studies in general practice settings also reported positive responses to this compound treatment in patients with non-psychotic depression. []
Q8: Was this compound effective in treating peptic ulcers in clinical trials?
A8: A double-blind, randomized trial investigated the effect of this compound on peptic ulcer healing in patients taking conventional antacids. [] The study did not show any significant benefit of this compound over placebo in accelerating ulcer healing. []
Q9: Are there reports of fatalities related to this compound overdose?
A9: Yes, there have been reported cases of fatal this compound overdoses. [] The compound was identified in biological fluids using techniques like mass spectrometry, gas chromatography, and Fourier transform-infrared spectroscopy. []
Q10: What analytical methods are used to determine this compound concentrations in biological samples?
A10: this compound can be quantified in serum using gas-liquid chromatography with a nitrogen-phosphorus detector. [] Another method involves gas chromatography with a flame ionization detector after extraction and derivatization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)


![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)



